molecular formula C4H6Br2N2S B3220690 2-Bromo-4-aminomethyl-thiazole hydrobromide CAS No. 1201785-02-5

2-Bromo-4-aminomethyl-thiazole hydrobromide

Cat. No.: B3220690
CAS No.: 1201785-02-5
M. Wt: 273.98 g/mol
InChI Key: IELZAMRHZFSLGR-UHFFFAOYSA-N
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Description

2-Bromo-4-aminomethyl-thiazole hydrobromide is a high-purity chemical reagent designed for use in organic synthesis and drug discovery research. As a substituted thiazole derivative, this compound serves as a versatile building block for the development of novel bioactive molecules. The thiazole ring is a privileged structure in medicinal chemistry, featured in a wide range of pharmaceutical agents including antibiotics, anti-inflammatory drugs, and antiviral compounds . The reactive bromo and aminomethyl functional groups on the thiazole core make this compound particularly valuable for constructing more complex molecular architectures through various coupling and derivatization reactions. Researchers exploring bromodomain-containing protein 4 (BRD4) inhibition may find this compound of interest for the synthesis of novel small-molecule inhibitors. BRD4 is an epigenetic regulator that has been identified as a promising therapeutic target for multiple conditions, and its inhibition has been shown to alleviate conditions such as osteoarthritis pain through suppression of neuroinflammation and to suppress cancer cell growth in models of salivary adenoid cystic carcinoma . The development of BRD4 inhibitors represents an active area of anti-inflammatory and oncology research . This product is provided as a solid and is intended for research purposes only. Researchers should consult the safety data sheet prior to use. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-bromo-1,3-thiazol-4-yl)methanamine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2S.BrH/c5-4-7-3(1-6)2-8-4;/h2H,1,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELZAMRHZFSLGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)Br)CN.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Br2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201785-02-5
Record name 4-Thiazolemethanamine, 2-bromo-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1201785-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-aminomethyl-thiazole hydrobromide typically involves the bromination of 2-aminothiazole derivatives. One common method includes the reaction of 2-amino-4-arylthiazoles with molecular bromine under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure the selective bromination at the desired position on the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems can also help in optimizing the reaction parameters and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-aminomethyl-thiazole hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Synthesis and Chemical Properties

2-Bromo-4-aminomethyl-thiazole hydrobromide is synthesized through a series of chemical reactions involving thiazole derivatives. The synthesis typically involves the reaction of an aminothioamide with a dihalopropanone in the presence of a haloalkane solvent and an alkali metal bicarbonate, leading to the formation of the desired thiazole compound . The compound's chemical structure is characterized by its bromine substitution, which enhances its reactivity and potential biological activity.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-bromo-4-aminomethyl-thiazole have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. In vitro assays have demonstrated cytotoxic effects against various human cancer cell lines, including HepG2 (liver), MCF-7 (breast), HCT116 (colon), and HeLa (cervical) cells. The IC50 values for these compounds ranged from 3.35 to 18.69 μM, indicating potent anticancer activity .

Anti-inflammatory Properties

Thiazole derivatives are also recognized for their anti-inflammatory effects. Some studies suggest that compounds with similar structures can effectively treat inflammatory conditions by modulating immune responses and inhibiting inflammatory mediators . This makes them candidates for developing new anti-inflammatory drugs.

Antiviral Activity

Research has highlighted the antiviral properties of thiazole derivatives, including their ability to combat viral infections. Certain derivatives have been effective in laboratory settings against viral phages and other viral pathogens, suggesting potential applications in virology and infectious disease management .

Case Studies and Research Findings

Several case studies illustrate the applications of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated cytotoxicity against multiple cancer cell lines with IC50 values ranging from 3.35 to 18.69 μM .
Study BAnti-inflammatory EffectsShowed significant reduction in inflammation markers in animal models, indicating therapeutic potential for inflammatory diseases .
Study CAntiviral PropertiesEffective in neutralizing viral contamination in laboratory settings, supporting its use in antiviral therapies .

Mechanism of Action

The mechanism of action of 2-Bromo-4-aminomethyl-thiazole hydrobromide involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. Additionally, the bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Table 1: Structural Comparison of Brominated Thiazole Derivatives

Compound Name Substituents Molecular Formula Key Features Reference
2-Bromo-4-aminomethyl-thiazole HBr Br (C2), NH₂CH₂ (C4), HBr salt C₃H₄Br₂N₂S High polarity, low thermal stability
5-Bromo-4-(thiophen-2-yl)thiazol-2-amine Br (C5), thiophene (C4), NH₂ (C2) C₇H₅BrN₂S₂ Extended π-conjugation, antifungal potential
4-Bromobenzo[d]thiazol-2-amine Benzothiazole fused ring, Br (C4), NH₂ (C2) C₇H₅BrN₂S Rigid aromatic system, anticancer activity
2-[4-Bromo-2-(trifluoromethyl)phenyl]amino-4-(2-hydroxyphenyl)-1,3-thiazole HBr Br (C4), CF₃ (C2), hydroxyphenyl (C4) C₁₆H₁₁BrF₃N₂OS·HBr Multifunctional substituents, α-glucosidase inhibition

Key Observations :

  • Electronic Effects : Bromine at position 2 (as in the target compound) reduces electron density in the thiazole ring, enhancing electrophilic reactivity. In contrast, bromine at position 5 (e.g., 5-Bromo-4-(thiophen-2-yl)thiazol-2-amine) directs reactivity toward nucleophilic substitution at C5 .
  • Bioactivity : Fused benzothiazole derivatives (e.g., 4-Bromobenzo[d]thiazol-2-amine) exhibit enhanced anticancer activity due to improved DNA intercalation, while trifluoromethyl and hydroxyphenyl groups (e.g., ) improve metabolic stability and enzyme targeting.

Key Observations :

  • The target compound’s synthesis likely involves sequential bromination and salt formation, whereas fused-ring analogs (e.g., benzothiazoles) require transition metal catalysts for regioselective bromination .
  • Thiophene-containing derivatives (e.g., ) utilize cyclocondensation, emphasizing the role of heteroaromatic substituents in directing reactivity.

Physicochemical Properties

Table 3: Physical and Solubility Data

Compound Melting Point (°C) Solubility (Polar Solvents) Stability Reference
2-Bromo-4-aminomethyl-thiazole HBr Not reported High (H₂O, DMSO) Stable at -20°C
5-Bromo-4-(thiophen-2-yl)thiazol-2-amine 180–185 Moderate (EtOH) Light-sensitive
4-Bromobenzo[d]thiazol-2-amine 210–215 Low (CHCl₃) Air-stable

Key Observations :

  • Hydrobromide salts (e.g., target compound) exhibit superior aqueous solubility compared to neutral analogs.
  • Fused-ring systems (e.g., benzothiazoles) show higher melting points due to increased molecular rigidity .

Table 4: Reported Bioactivities

Compound Biological Activity Mechanism/IC₅₀ Reference
2-Bromo-4-aminomethyl-thiazole HBr Antimicrobial (Gram-positive bacteria) Membrane disruption
5-Bromo-4-(thiophen-2-yl)thiazol-2-amine Antifungal (Candida spp.) Ergosterol biosynthesis inhibition
4-Bromobenzo[d]thiazol-2-amine Anticancer (HeLa cells) Topoisomerase II inhibition

Key Observations :

  • The hydrobromide salt’s polarity enhances bioavailability for antimicrobial applications .
  • Thiophene and benzothiazole derivatives show broader spectra of activity, likely due to improved cell penetration and target binding .

Biological Activity

2-Bromo-4-aminomethyl-thiazole hydrobromide is a heterocyclic compound known for its diverse biological activities. This compound contains both sulfur and nitrogen in its thiazole ring structure, which contributes to its reactivity and potential medicinal applications. The following sections provide a detailed overview of its biological activity, including its mechanism of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure:

  • IUPAC Name: (2-bromo-1,3-thiazol-4-yl)methanamine; hydrobromide
  • Molecular Formula: C4H5BrN2S
  • CAS Number: 1201785-02-5

Synthesis Methods:
The synthesis of this compound typically involves the bromination of 2-aminothiazole derivatives. Common methods include:

  • Reaction of 2-amino-4-arylthiazoles with molecular bromine under acidic conditions.
  • Use of continuous flow reactors for large-scale production to optimize yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The thiazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. Additionally, the bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can be effective against a range of pathogenic microorganisms:

Microorganism Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusAntibacterial32–42 μg/mL
Escherichia coliAntibacterial32 μg/mL
Candida albicansAntifungal24–26 μg/mL

The presence of halogen atoms on the phenyl rings enhances antibacterial activity, particularly against Gram-positive bacteria .

Anticancer Potential

The compound has also been explored for its anticancer properties. Preliminary studies suggest that it may inhibit tumor cell proliferation through various mechanisms, potentially making it a candidate for further development into anticancer agents.

Case Studies

  • Antimicrobial Efficacy:
    A study focused on the synthesis and evaluation of thiazole derivatives reported that compounds similar to this compound demonstrated higher antimicrobial activity compared to standard drugs. This research highlighted the potential for these compounds to serve as lead structures in drug development aimed at treating infectious diseases .
  • Structure–Activity Relationship (SAR):
    Investigations into the SAR of thiazole derivatives revealed that modifications at specific positions on the thiazole ring significantly affect biological activity. The introduction of various substituents was found to enhance antimicrobial efficacy and reduce cytotoxicity, suggesting pathways for optimizing therapeutic profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-4-aminomethyl-thiazole hydrobromide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, brominated thiazole precursors (e.g., 2-bromo-thiazole derivatives) react with amines under reflux in ethanol or tetrahydrofuran (THF) with a catalytic base. A typical procedure involves dissolving the precursor in absolute ethanol, adding glacial acetic acid and the amine, refluxing for 4–48 hours, and evaporating the solvent under reduced pressure . Monitoring reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is recommended .

Q. How is the crystal structure of this compound characterized?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using instruments like the Bruker APEX2 system and SHELXTL software is standard for structural elucidation. Key parameters include bond lengths, angles, and hydrogen bonding patterns, which are refined to confirm molecular geometry . Disorder in residues or solvent molecules should be resolved using iterative refinement cycles .

Q. What analytical techniques are used to confirm purity and identity?

  • Methodological Answer :

  • Purity : HPLC with UV detection or melting point analysis.
  • Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and elemental analysis (CHNS).
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

  • Methodological Answer : Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Use 2D NMR techniques (COSY, NOESY) to assign proton environments unambiguously. Cross-validate with SC-XRD data to correlate molecular conformations in solid vs. solution states .

Q. What factors influence the efficiency of nucleophilic substitution reactions during synthesis?

  • Methodological Answer :

  • Solvent Polarity : Polar aprotic solvents (e.g., THF) enhance nucleophilicity compared to ethanol .
  • Temperature : Higher temperatures (e.g., reflux) accelerate reaction rates but may promote side reactions.
  • Catalysis : Bases like NaH or K₂CO₃ improve substitution yields by deprotonating intermediates .
    • Data Contradiction Note : Conflicting reports on optimal conditions (e.g., THF vs. ethanol) may stem from substrate-specific steric or electronic effects .

Q. How does the thiazole ring’s electronic structure modulate biological activity in vitro?

  • Methodological Answer : The thiazole ring’s electron-deficient nature enhances interactions with biological targets (e.g., enzymes or receptors). Computational studies (DFT) can map electrostatic potential surfaces to predict binding sites. Experimental validation via antimicrobial assays (e.g., MIC against E. coli) may link activity to substituent effects (e.g., bromine’s electron-withdrawing role) .

Q. What strategies optimize reaction yields during scale-up synthesis?

  • Methodological Answer :

  • Stoichiometry : Maintain a 1:1.2 molar ratio of brominated precursor to amine to account for volatility losses.
  • Controlled Additions : Slow addition of bromine or amines minimizes exothermic side reactions .
  • Workup : Use fractional crystallization or column chromatography for purification at larger scales .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-aminomethyl-thiazole hydrobromide
Reactant of Route 2
2-Bromo-4-aminomethyl-thiazole hydrobromide

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